molecular formula C10H12O2 B1681289 Tetralin hydroperoxide CAS No. 771-29-9

Tetralin hydroperoxide

Cat. No.: B1681289
CAS No.: 771-29-9
M. Wt: 164.2 g/mol
InChI Key: YWBMNCRJFZGXJY-UHFFFAOYSA-N
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Description

Tetralin hydroperoxide, also known as 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide, is an organic peroxide derived from tetralin. It is a colorless compound that remains stable if stored in the dark at or below 0°C. This compound is widely used as a model compound in peroxide chemistry due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralin hydroperoxide is typically prepared by the oxidation of tetralin. The process involves passing a finely dispersed stream of oxygen through tetralin at a constant temperature of 70°C until the peroxide content reaches 25-30%. This oxidation process takes about 24-48 hours. The reaction mixture is then distilled under reduced pressure to separate unoxidized tetralin from the this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using catalysts such as cobalt naphthenate, manganese stearate, or ceric stearate. The oxidation process is similar to the laboratory method but is scaled up for larger production volumes .

Chemical Reactions Analysis

Types of Reactions: Tetralin hydroperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tetralone, tetralol, and tetralin sulfonic acid .

Mechanism of Action

Tetralin hydroperoxide exerts its effects through radical chain processes. The oxidation of this compound involves the formation of free radicals, which propagate the reaction. Metal ions such as copper and chromium can accelerate these reactions by acting as catalysts . The mechanism involves the abstraction of hydrogen atoms and the formation of peroxy radicals, leading to the production of various oxidation products .

Comparison with Similar Compounds

  • Tetrahydrofuran hydroperoxide
  • Tetrahydropyran hydroperoxide
  • Dioxane hydroperoxide

Comparison: Tetralin hydroperoxide is unique due to its stability and ease of preparation. Unlike other hydroperoxides, it remains colorless and does not decrease in peroxide content for months if stored properly . This makes it a convenient model compound for studies in peroxide chemistry. Additionally, this compound’s reactivity with various metal catalysts provides valuable insights into oxidation mechanisms .

Properties

IUPAC Name

1-hydroperoxy-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
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InChI Key

YWBMNCRJFZGXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OO
Source PubChem
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Molecular Formula

C10H12O2
Record name TETRALIN HYDROPEROXIDE
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DSSTOX Substance ID

DTXSID90903935
Record name Tetralin 1-hydroperoxide
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Molecular Weight

164.20 g/mol
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Physical Description

Hydroperoxide formed by the oxidation of tetralin, a DuPont product, used as a turpentine replacement. The technical grade hydroperoxide is a liquid and will have a residual odor of benzene/menthol.
Record name TETRALIN HYDROPEROXIDE
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CAS No.

771-29-9, 26447-24-5
Record name TETRALIN HYDROPEROXIDE
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Record name 1,2,3,4-Tetrahydro-1-naphthalenyl hydroperoxide
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Record name Tetralin hydroperoxide
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Record name 1,2,3,4-Tetrahydro-1-hydroperoxynaphthalene
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Record name Tetralin 1-hydroperoxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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